(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
(1R,5S)-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is conducted on a gram scale and provides high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for industrial use. The high yields and selectivity of this method make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and nitrogen atom make it a candidate for studying enzyme interactions and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is investigated for its potential use in materials science. Its unique properties could make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form specific interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines: These compounds share a similar bicyclic structure but include additional rings and functional groups.
Other 3-azabicyclo[3.1.0]hexane derivatives: These derivatives vary in their functional groups and substituents, leading to different chemical and biological properties.
Uniqueness
What sets (1R,5S)-3-azabicyclo[310]hexane-2-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid group
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-ZZKAVYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C(NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-16-9 | |
Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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